molecular formula C15H11FN2O3S B7593494 2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate

2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate

Cat. No. B7593494
M. Wt: 318.3 g/mol
InChI Key: BKDBOLFCQYHZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thienopyrimidine family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 2. By inhibiting these enzymes, this compound can disrupt cellular signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has been shown to have anti-inflammatory activity, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in cellular signaling pathways and disease processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes. Additionally, further studies could be conducted to investigate the potential anticancer activity of this compound and its mechanism of action. Finally, research could be conducted to investigate the potential use of this compound in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate involves several steps. The starting material is 4-fluorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(4-aminothiophenyl)acetic acid to form the intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to produce the final product, this compound.

Scientific Research Applications

2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. It has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c16-11-3-1-10(2-4-11)15(20)21-7-6-18-9-17-12-5-8-22-13(12)14(18)19/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDBOLFCQYHZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCN2C=NC3=C(C2=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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